Lipophilicity (XLogP3) Comparison: A Different Physicochemical Profile from Metformin
N-(4-Aminobenzyl)biguanide exhibits a computed XLogP3-AA value of -0.9 [1]. This is substantially higher (more lipophilic) than metformin, which has a computed XLogP3 of -2.6 [2]. In contrast, the antimicrobial bisbiguanide chlorhexidine has a log P in the range of 4.5-5.0, near the QSAR-derived optimum for membrane disruption. The intermediate lipophilicity of N-(4-Aminobenzyl)biguanide suggests a distinct pharmacokinetic and target-access profile that cannot be extrapolated from metformin data.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.9 |
| Comparator Or Baseline | Metformin: -2.6; Chlorhexidine: log P ~4.5-5.0 |
| Quantified Difference | Δ = +1.7 vs. metformin; Δ = -5.4 to -5.9 vs. chlorhexidine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]; metformin value from PubChem CID 4091 |
Why This Matters
Lipophilicity governs membrane permeability and tissue distribution; this compound's intermediate value positions it between classic antidiabetic and antimicrobial biguanides, indicating potential for novel selectivity profiles.
- [1] PubChem. (2026). N-(4-Aminobenzyl)biguanide. PubChem CID 135396339. View Source
- [2] PubChem. (2026). Metformin. PubChem CID 4091. View Source
